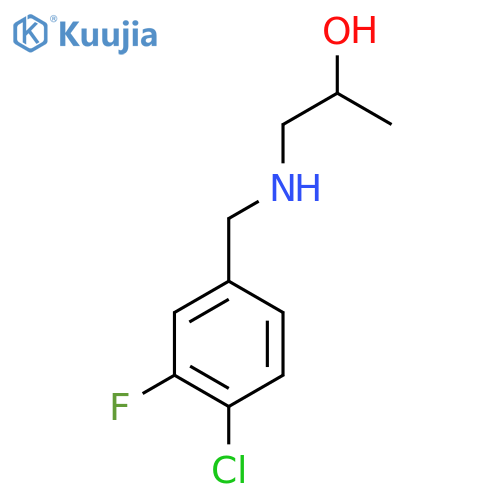Cas no 1251358-53-8 (1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol)

1251358-53-8 structure
商品名:1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol
1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol
- 2-Propanol, 1-[[(4-chloro-3-fluorophenyl)methyl]amino]-
- 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol
-
- インチ: 1S/C10H13ClFNO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3
- InChIKey: OTJCJVSNMOIARN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1F)CNCC(C)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.299
1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168220-0.5g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 0.5g |
$535.0 | 2023-09-20 | ||
| Enamine | EN300-168220-5.0g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 5g |
$2940.0 | 2023-05-26 | ||
| Enamine | EN300-168220-10g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 10g |
$2393.0 | 2023-09-20 | ||
| Enamine | EN300-168220-1g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 1g |
$557.0 | 2023-09-20 | ||
| Enamine | EN300-168220-2.5g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 2.5g |
$1089.0 | 2023-09-20 | ||
| Enamine | EN300-168220-0.1g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 0.1g |
$490.0 | 2023-09-20 | ||
| Enamine | EN300-168220-10.0g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 10g |
$4360.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01013249-1g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 95% | 1g |
¥4991.0 | 2023-04-04 | |
| Enamine | EN300-168220-0.05g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 0.05g |
$468.0 | 2023-09-20 | ||
| Enamine | EN300-168220-0.25g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 0.25g |
$513.0 | 2023-09-20 |
1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
1251358-53-8 (1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
